(-)-Myrtenol

Catalog No.
S591815
CAS No.
19894-97-4
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Myrtenol

CAS Number

19894-97-4

Product Name

(-)-Myrtenol

IUPAC Name

[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,8-9,11H,4-6H2,1-2H3/t8-,9-/m0/s1

InChI Key

RXBQNMWIQKOSCS-IUCAKERBSA-N

SMILES

CC1(C2CC=C(C1C2)CO)C

Synonyms

2-pinen-10-ol, 6,6-dimethyl-2-oxymethylbicyclo(1.1.3)hept-2-ene, 6,6-dimethylbicyclo(3.1.1)hept-2-ene-2-methanol, myrtenol, pin-2-ene-10-ol

Canonical SMILES

CC1(C2CC=C(C1C2)CO)C

Isomeric SMILES

CC1([C@H]2CC=C([C@@H]1C2)CO)C

Antibacterial and Antibiofilm Activity:

Myrtenol exhibits potent antibacterial activity against various pathogens, including multidrug-resistant strains. Studies have shown its effectiveness in inhibiting the growth and disrupting the biofilms formed by these bacteria. This disruption weakens the bacteria's defense mechanisms, making them more susceptible to antibiotics and potentially reducing the emergence of resistance []. Additionally, myrtenol has been shown to be effective against fungi, including the notorious Candida auris [].

Anti-inflammatory and Neuroprotective Properties:

Research suggests that myrtenol possesses significant anti-inflammatory and neuroprotective properties. Studies have demonstrated its ability to reduce inflammation and improve neurological function in animal models of stroke and other brain injuries. This effect is attributed to its ability to modulate various cellular pathways involved in inflammation and cell death.

Pain Relief Potential:

Myrtenol has shown promise in managing pain, particularly orofacial pain, which affects the face and mouth. Studies in mice suggest that myrtenol can reduce pain and inflammation associated with orofacial conditions by inhibiting specific signaling pathways involved in pain perception [].

Other Potential Applications:

Emerging research explores the potential of myrtenol in various other areas, including:

  • Antiviral activity: Studies are investigating myrtenol's potential against various viruses, including herpes simplex virus.
  • Cancer research: Preliminary research suggests that myrtenol may have anti-cancer properties, but further investigation is needed.

(-)-Myrtenol is a naturally occurring monoterpenoid alcohol, primarily isolated from the Taxus genus of plants. Its IUPAC name is (6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanol, and it has the molecular formula C₁₀H₁₆O. This compound is characterized by a bicyclic structure that contributes to its unique properties and reactivity. Myrtenol exists in two enantiomeric forms: (+)-myrtenol and (-)-myrtenol, with the latter being the more biologically active form .

The mechanism of Myrtenol's action is not fully understood. However, some studies suggest it may exhibit antifungal and antibacterial properties by disrupting fungal and bacterial cell membranes []. More research is needed to elucidate its specific mechanisms.

, including:

  • Amination Reactions: It can undergo amination reactions using catalysts such as gold nanoparticles supported on metal oxides, leading to the formation of amine derivatives .
  • Hydration: The compound has been shown to form stable hydrates due to hydrogen bonding interactions with water, which affects its conformational landscape .
  • Oxidation: Myrtenol can be oxidized to yield other functionalized compounds, expanding its utility in synthetic organic chemistry .

(-)-Myrtenol exhibits a range of biological activities:

  • Antimicrobial Properties: It has been reported to inhibit bacterial growth by interacting with fatty acids in bacterial cell walls, making it a potential candidate for use in antimicrobial formulations .
  • Anti-inflammatory Effects: Studies suggest that myrtenol can modulate inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases .
  • Insecticidal Activity: The compound demonstrates insect repellent properties, which have been explored for agricultural applications.

Several synthesis methods for (-)-myrtenol have been developed:

  • Biotransformation: Myrtenol can be produced through biotransformation processes involving microbial fermentation of terpenes like α-terpineol .
  • Chemical Synthesis: Laboratory synthesis typically involves multi-step reactions starting from simpler terpenoid precursors, utilizing various reagents and catalysts to achieve the desired stereochemistry and functional groups .

(-)-Myrtenol has diverse applications across several fields:

  • Fragrance Industry: Its pleasant aroma makes it a valuable ingredient in perfumes and cosmetics.
  • Pharmaceuticals: Due to its biological activities, myrtenol is explored for potential therapeutic uses in medicine.
  • Agricultural Chemicals: Its insecticidal properties make it suitable for developing natural pesticides and repellents.

Research into the interactions of (-)-myrtenol with other compounds reveals significant insights:

  • Studies have shown that myrtenol can form complexes with various biological macromolecules, influencing its bioavailability and activity.
  • Interaction studies highlight its role in modulating enzyme activities and cellular signaling pathways, further enhancing its therapeutic potential .

Several compounds share structural or functional similarities with (-)-myrtenol. Here are some notable examples:

Compound NameStructure TypeUnique Feature
(+)-MyrtenolMonoterpenoid alcoholEnantiomer of (-)-myrtenol; different bioactivity
α-TerpineolMonoterpenoid alcoholKnown for its strong aroma; used in fragrances
LinaloolMonoterpenoid alcoholExhibits strong anti-inflammatory properties
GeraniolMonoterpenoid alcoholCommonly used in perfumes; has antimicrobial effects

The uniqueness of (-)-myrtenol lies in its specific conformational stability and biological activities, distinguishing it from these similar compounds while offering a range of applications across industries.

XLogP3

1.6

Boiling Point

221.5 °C

LogP

3.22 (LogP)

UNII

S1B8392IQY

Other CAS

19894-97-4

Wikipedia

(-)-myrtenol

Dates

Modify: 2023-08-15

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